

An In-depth Technical Guide to the Spectroscopic Data of Methyl Cyclopentanecarboxylate

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Compound of Interest

Compound Name: Cyclopentanecarboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for methyl **cyclopentanecarboxylate**, a key chemical intermediate. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Included are detailed experimental protocols and structured data tables to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for methyl **cyclopentanecarboxylate** (CAS No: 4630-80-2).[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.66	Singlet	3H	-OCH ₃
~2.75	Quintet	1H	-CH-
~1.90 - 1.50	Multiplet	8H	-CH ₂ - (cyclopentyl)

Note: Data is interpreted from the spectrum provided by TCI Chemicals.

Chemical Shift (δ) ppm	Assignment
~176	C=O (Ester)
~51	-OCH ₃
~43	-CH- (on cyclopentyl)
~29	-CH ₂ - (on cyclopentyl)
~25	-CH ₂ - (on cyclopentyl)

Note: Data is interpreted from the spectrum provided by TCI Chemicals.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1450	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Note: Data is based on the condensed phase IR spectrum from the NIST WebBook.[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
128	~10	[M] ⁺ (Molecular Ion)
100	~14	[M - C ₂ H ₄] ⁺
87	100	[M - OCH ₃] ⁺
69	~43	[C ₅ H ₉] ⁺
55	~15	[C ₄ H ₇] ⁺

Note: Data is from GC-MS analysis reported in PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-25 mg of methyl **cyclopentanecarboxylate** for ^1H NMR, and 50-100 mg for ^{13}C NMR, into a clean, dry vial.
 - Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3) to the vial.
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
 - Ensure the final sample height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube and label it appropriately.
- Instrument Setup and Data Acquisition:
 - The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is phase-corrected and baseline-corrected.
 - The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
 - The peaks are integrated (for ^1H NMR) and the chemical shifts are assigned to the respective nuclei in the molecule.

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Methyl **cyclopentanecarboxylate** is a liquid and can be analyzed neat (without dilution).
- Instrument Setup and Data Acquisition:
 - A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental interferences.
 - A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - The sample spectrum is then acquired by passing an infrared beam through the crystal, where it interacts with the sample at the surface.
 - The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing:
 - The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

- The characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

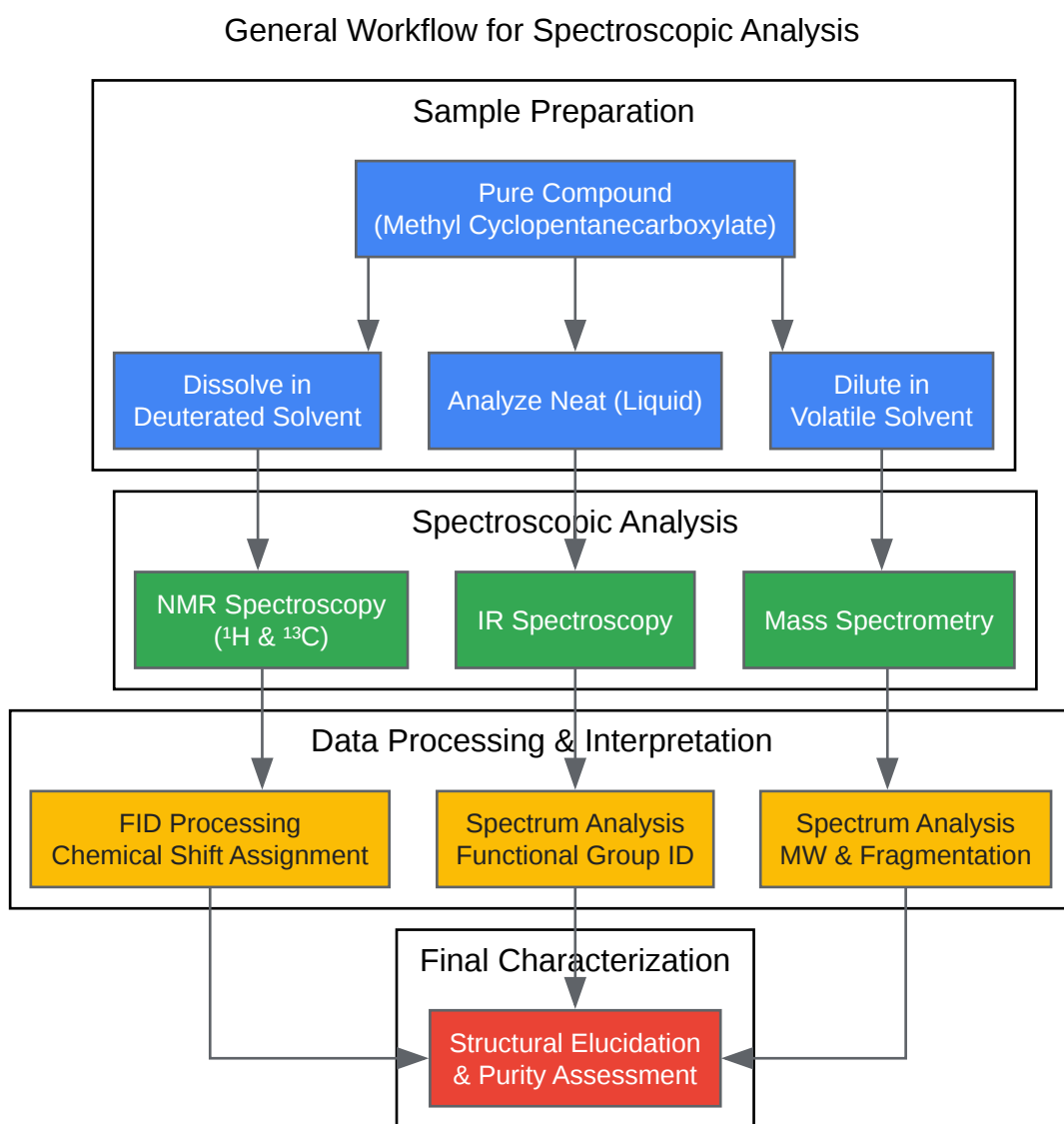
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

- Sample Preparation:
 - Prepare a dilute solution of methyl **cyclopentanecarboxylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
 - Further dilute this solution as needed to be within the optimal concentration range for the instrument.
 - Transfer the final solution to a 2 mL GC vial.
- Instrument Setup and Data Acquisition:
 - The GC is equipped with a suitable capillary column (e.g., a nonpolar column).
 - The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities and the solvent.
 - The separated analyte is introduced into the mass spectrometer.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
 - The detector records the abundance of each ion.
- Data Processing:
 - A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.

- The molecular ion peak is identified to determine the molecular weight.
- The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl **cyclopentanecarboxylate**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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References

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